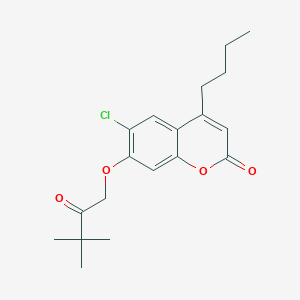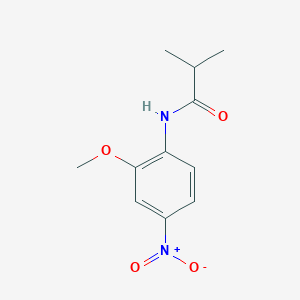
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one, also known as Clomeleon, is a fluorescent protein used as a biological tool for monitoring intracellular calcium concentration. Clomeleon was first introduced in 2002 and has since become a widely used tool in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one involves the binding of calcium to the CaM domain, which induces a conformational change in the protein. This conformational change leads to a change in the distance between the ECFP and YFP domains, resulting in a change in fluorescence resonance energy transfer (FRET) efficiency. By measuring the FRET efficiency, researchers can determine the intracellular calcium concentration.
Biochemical and Physiological Effects
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one has been shown to have minimal biochemical and physiological effects on cells. Studies have shown that 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one does not affect calcium homeostasis or cell viability. However, overexpression of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one can lead to nonspecific binding and interference with endogenous calcium-binding proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is its ability to monitor calcium concentration in live cells in real-time. This allows researchers to study dynamic changes in calcium signaling. Additionally, 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is compatible with a wide range of imaging techniques, including confocal microscopy and two-photon microscopy.
One limitation of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is its sensitivity to pH changes. Changes in pH can affect the fluorescence properties of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one, leading to inaccurate measurements of calcium concentration. Additionally, 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is not suitable for use in tissues with high autofluorescence, as this can interfere with the FRET signal.
Zukünftige Richtungen
There are several future directions for the use of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one in scientific research. One area of focus is the development of new calcium sensors with improved properties, such as increased sensitivity and specificity. Additionally, researchers are exploring the use of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one in combination with other imaging techniques, such as optogenetics, to study the neural circuits underlying behavior. Finally, there is a growing interest in the use of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one for in vivo imaging, which could have important implications for the study of disease processes in living organisms.
Conclusion
In conclusion, 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is a powerful tool for monitoring intracellular calcium concentration in live cells. Its ability to provide real-time measurements of calcium signaling has led to important insights into the underlying mechanisms of cellular processes. While there are limitations to its use, 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one remains an important tool for researchers in the field of neuroscience and beyond.
Synthesemethoden
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is synthesized through the fusion of two green fluorescent protein (GFP) variants, enhanced cyan fluorescent protein (ECFP) and yellow fluorescent protein (YFP). The ECFP and YFP are linked by a calcium-binding protein calmodulin (CaM) and a CaM-binding peptide M13. The synthesis of 4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one involves the use of recombinant DNA technology, which allows for the manipulation of DNA sequences to create the desired protein.
Wissenschaftliche Forschungsanwendungen
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one is primarily used as a tool for monitoring intracellular calcium concentration in live cells. Calcium is a critical signaling molecule that plays a role in a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By monitoring calcium concentration in live cells, researchers can gain insights into the underlying mechanisms of these processes.
Eigenschaften
IUPAC Name |
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO4/c1-5-6-7-12-8-18(22)24-15-10-16(14(20)9-13(12)15)23-11-17(21)19(2,3)4/h8-10H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUVCFCNYZKSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4987888.png)
![2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4987895.png)
![2-methoxy-4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4987898.png)

![7-(2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987913.png)

![N-(2-ethyl-6-methylphenyl)-2-[1-(2-furylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4987919.png)
![4-methyl-N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4987925.png)
![3-{[3-(2,2-dimethylpropyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B4987931.png)
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)
![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)